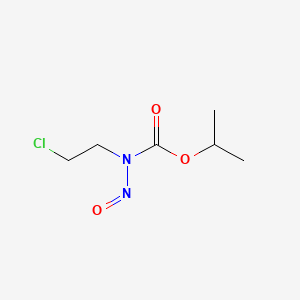
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 6-chlorohexoxymethyl group and a fluorine atom. The presence of these substituents imparts distinct chemical properties to the compound, making it valuable for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluorouracil with 6-chlorohexanol in the presence of a suitable base, such as sodium hydride, to form the intermediate 1-(6-chlorohexoxymethyl)-5-fluorouracil. This intermediate is then oxidized to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death. The chlorohexoxymethyl group further modulates the compound’s pharmacokinetic properties, enhancing its stability and bioavailability.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar pyrimidine structure but lacking the chlorohexoxymethyl group.
6-Chloro-1-hexene: A related compound with a similar chlorohexyl group but different overall structure and reactivity.
Uniqueness
1-(6-Chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione is unique due to the presence of both the fluorine atom and the chlorohexoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its enhanced stability, bioavailability, and potential therapeutic effects set it apart from other similar compounds .
属性
分子式 |
C11H16ClFN2O3 |
|---|---|
分子量 |
278.71 g/mol |
IUPAC 名称 |
1-(6-chlorohexoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16ClFN2O3/c12-5-3-1-2-4-6-18-8-15-7-9(13)10(16)14-11(15)17/h7H,1-6,8H2,(H,14,16,17) |
InChI 键 |
FSQIZBJJWQKMJN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1COCCCCCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

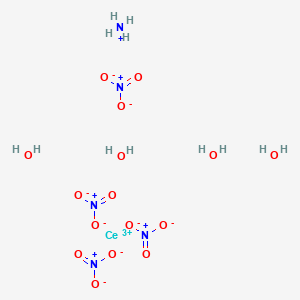
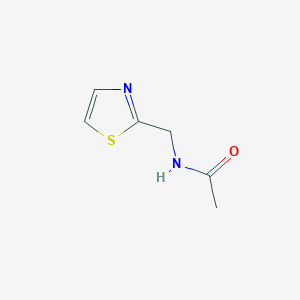
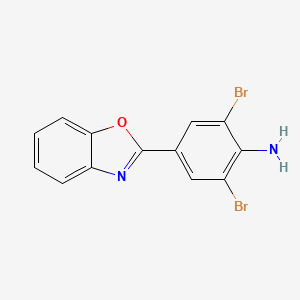
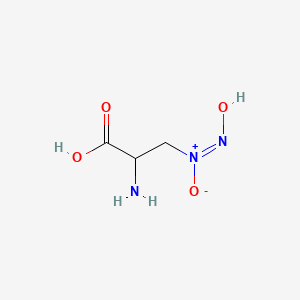
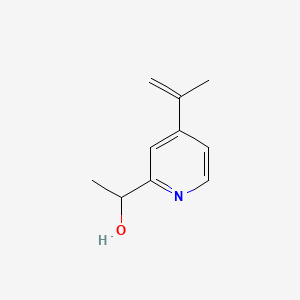
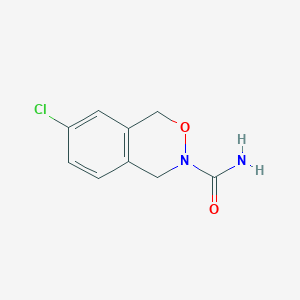
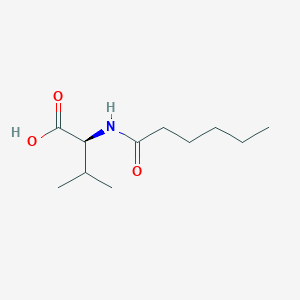
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
